2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl naphthalene-1-carboxylate
Overview
Description
2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl naphthalene-1-carboxylate is a complex organic compound that features a quinazoline moiety linked to a naphthalene carboxylate group through a sulfanyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl naphthalene-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinazoline core, followed by the introduction of the sulfanyl ethyl chain and finally the esterification with naphthalene-1-carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents and reagents is also critical to ensure environmental compliance and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl naphthalene-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential in treating various diseases, although more research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl naphthalene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl N-(3,4-dichlorophenyl)carbamate: This compound shares a similar quinazoline core but has different substituents, leading to distinct properties and applications.
6-Hydroxy-2-methylquinazolin-4(3H)-one: Another quinazoline derivative with different functional groups, offering unique chemical and biological properties.
Uniqueness
2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl naphthalene-1-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylethyl naphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-15-20-14-17(27-2)10-11-21(20)25-23(24-15)29-13-12-28-22(26)19-9-5-7-16-6-3-4-8-18(16)19/h3-11,14H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAWQXIIITZAMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCCOC(=O)C3=CC=CC4=CC=CC=C43)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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